Sodium benzenesulfinate

Physical Organic Chemistry Nucleophilic Substitution Kinetics

Select Sodium Benzenesulfinate (873-55-2) for unmatched control in your syntheses. Unlike its more aggressive (p-tolyl) or sluggish (p-chloro) analogs, it provides a predictable, mid-range nucleophilicity essential for avoiding side reactions in multi-step routes. It is the definitive reference baseline for electronic effect studies. Ensure product fidelity—choose Sodium Benzenesulfinate when para-tolyl contamination is unacceptable.

Molecular Formula C6H6O2S.Na
C6H6NaO2S
Molecular Weight 165.17 g/mol
CAS No. 873-55-2
Cat. No. B032014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium benzenesulfinate
CAS873-55-2
SynonymsNSC 135147;  NSC 30629;  Sodium Benzenesulfinate;  Sodium Phenylsulfinate; 
Molecular FormulaC6H6O2S.Na
C6H6NaO2S
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)O.[Na]
InChIInChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);
InChIKeyRWDJJOUSDATHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Benzenesulfinate (CAS 873-55-2): A Versatile Sulfonylating Reagent for Industrial and Pharmaceutical Synthesis


Sodium benzenesulfinate (CAS 873-55-2) is an organosulfur compound belonging to the class of alkali metal arenesulfinates, characterized by the presence of a nucleophilic sulfinyl group (-SO2Na) attached to a phenyl ring [1]. It appears as a white to off-white crystalline powder with a melting point exceeding 300°C, is soluble in water, and exhibits stability under normal temperature and pressure when protected from light and oxidizing agents . This compound is fundamentally distinct from benzenesulfonic acid salts and functions primarily as a sulfonylating agent and radical precursor in diverse organic transformations, including sulfone synthesis and cross-coupling reactions .

Why Sodium Benzenesulfinate Cannot Be Replaced by Closest Analogs: The Quantified Impact of Electronic and Steric Effects on Reactivity


Substituting sodium benzenesulfinate with other sulfinate salts, such as sodium p-toluenesulfinate or sodium p-chlorobenzenesulfinate, is not straightforward due to the profound influence of para-substituents on the nucleophilicity of the sulfinate ion [1]. The electron-donating methyl group in sodium p-toluenesulfinate enhances its nucleophilicity, while the electron-withdrawing chloro group diminishes it, leading to a quantifiable difference in reaction rates and product yields in SN2 reactions [2]. Furthermore, the specific performance of sodium benzenesulfinate in applications like mineral flotation demonstrates a distinct selectivity profile that cannot be replicated by its methylated analog, underscoring the need for precise reagent selection based on target outcomes rather than generic class functionality [3].

Sodium Benzenesulfinate: Quantified Differentiation Against Key Analogs in Nucleophilicity, Yield, and Selectivity


Quantified Nucleophilicity Ranking: Sodium Benzenesulfinate vs. p-Toluenesulfinate in SN2 Reactions

In nucleophilic substitution reactions with γ-functionalized allyl bromides, the nucleophilicity of sodium benzenesulfinate is quantitatively positioned between that of sodium p-toluenesulfinate and sodium p-chlorobenzenesulfinate. The reactivity order, established by second-order rate constants (k), is: p-toluenesulfinate ion > benzenesulfinate ion > p-chlorobenzenesulfinate ion [1]. This ranking is consistent across substrates like 4-bromo-2-butenenitrile and 1,3-dibromopropene.

Physical Organic Chemistry Nucleophilic Substitution Kinetics

Comparative Alkylation Yield: Sodium Benzenesulfinate vs. Sodium p-Toluenesulfinate with Ethyl Sulfate

In the synthesis of ethyl aryl sulfones via alkylation with ethyl sulfate, sodium benzenesulfinate demonstrates a lower yield compared to sodium p-toluenesulfinate. The yield for ethyl phenyl sulfone using sodium benzenesulfinate is capped at approximately 34-48%, whereas sodium p-toluenesulfinate affords ethyl p-tolyl sulfone in a higher yield of 45% [1]. This disparity highlights the influence of the para-methyl substituent on reaction efficiency.

Organic Synthesis Alkylation Sulfone Synthesis

Mineral Flotation Selectivity: Sodium Benzenesulfinate vs. Sodium p-Toluenesulfinate in Galena/Pyrite Separation

In mineral flotation, sodium benzenesulfinate (SBS) serves as a baseline collector with limited selectivity for galena over pyrite. The introduction of a para-methyl group to create sodium p-toluenesulfinate (SPTS) results in a collector with significantly enhanced selectivity for galena, as confirmed by flotation tests, FTIR, XPS, adsorption capacity, and contact angle measurements [1]. This demonstrates that sodium benzenesulfinate's selectivity profile is distinct and inferior to its methylated derivative in this application.

Mineral Processing Flotation Surfactant Chemistry

Key Application Scenarios for Sodium Benzenesulfinate Derived from Quantitative Evidence


Rational Selection of Sulfinate Nucleophile for Balanced Reactivity in SN2 Reactions

Based on the quantified nucleophilicity ranking (p-toluenesulfinate > benzenesulfinate > p-chlorobenzenesulfinate) [1], sodium benzenesulfinate should be the reagent of choice when a balance between high reactivity (offered by p-toluenesulfinate) and low reactivity (p-chlorobenzenesulfinate) is required. This middle-ground reactivity is beneficial in multi-step syntheses where a less aggressive sulfonylating agent is needed to avoid side reactions or over-functionalization. Procurement decisions should favor sodium benzenesulfinate for applications requiring a controlled, predictable nucleophile.

Synthesis of Ethyl Phenyl Sulfones: Yield Optimization vs. Product Purity

The direct head-to-head comparison of alkylation yields shows sodium p-toluenesulfinate gives a higher yield (45%) of ethyl p-tolyl sulfone compared to sodium benzenesulfinate (34-48%) for ethyl phenyl sulfone [2]. Therefore, sodium benzenesulfinate is specifically indicated when the desired product is ethyl phenyl sulfone, and the presence of a para-methyl group from sodium p-toluenesulfinate would contaminate the product. For applications where product purity is paramount and the methyl group is detrimental, sodium benzenesulfinate is the essential reagent despite its lower yield.

Mineral Flotation: Selecting Sodium p-Toluenesulfinate for Enhanced Selectivity

In the flotation separation of galena and pyrite, sodium benzenesulfinate (SBS) exhibits inconspicuous selectivity, making it a suboptimal collector compared to sodium p-toluenesulfinate (SPTS), which shows much better selectivity [3]. This evidence guides industrial users in mineral processing to avoid sodium benzenesulfinate in favor of SPTS when high selectivity is the primary objective. Procurement for flotation applications should thus prioritize SPTS over SBS.

Fundamental Research on Substituent Effects in Nucleophilic Substitution

The comparative kinetic studies on sodium benzenesulfinate, sodium p-toluenesulfinate, and sodium p-chlorobenzenesulfinate provide a clear, quantifiable dataset for investigating the electronic effects of para-substituents on SN2 reaction rates [1]. Sodium benzenesulfinate serves as the essential non-substituted baseline compound in these mechanistic studies. Researchers examining structure-activity relationships in sulfinate nucleophilicity require sodium benzenesulfinate as a reference point to accurately interpret the effects of electron-donating and electron-withdrawing groups.

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